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Compound of Interest

Compound Name: 6-lodoquinolin-4-ol

Cat. No.: B1312100

An In-depth Technical Guide to 6-lodoquinolin-4-ol

Abstract

6-lodoquinolin-4-ol, a halogenated heterocyclic compound, stands as a pivotal intermediate in
the landscape of medicinal chemistry and materials science. Its quinolin-4-one core is a
"privileged scaffold,” frequently encountered in molecules exhibiting a wide spectrum of
biological activities, including antimicrobial and anticancer properties.[1][2] The presence of an
iodine atom at the 6-position not only influences its physicochemical properties but also serves
as a versatile synthetic handle for introducing further molecular complexity through modern
cross-coupling reactions.[3] This guide provides a comprehensive technical overview of 6-
lodoquinolin-4-ol, synthesizing data on its physical and chemical properties, spectroscopic
signatures, synthesis, and safety protocols. It is intended to serve as an essential resource for
researchers, chemists, and drug development professionals engaged in the design and
synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Structural Elucidation

6-lodoquinolin-4-ol is systematically identified by its IUPAC name, 6-iodo-1H-quinolin-4-one,
which reflects its existence in a tautomeric equilibrium.[4] The keto-enol tautomerism is a
characteristic feature of 4-hydroxyquinolines, with the quinolone (keto) form generally
predominating in the solid state and in various solvents. This equilibrium is crucial as it
influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with
biological targets.
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The primary identifiers for this compound are:

CAS Number: 342617-07-6[4]

Molecular Formula: CoHsINO[4]

Molecular Weight: 271.05 g/mol [4]

InChlKey: ZAZOVHUNVUSQMU-UHFFFAOY SA-N[4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physical and Chemical Properties

A summary of the key computed and experimental physical properties of 6-lodoquinolin-4-ol
is presented below. While extensive experimental data is not publicly available, computed
properties from reliable databases provide valuable estimates for experimental design.

Property Value Source
Molecular Formula CoHeINO [41[5][6]
Molecular Weight 271.05 g/mol [4115]
Monoisotopic Mass 270.94941 Da [4]
IUPAC Name 6-iodo-1H-quinolin-4-one [4]
CAS Number 342617-07-6 [4]
Predicted XlogP 1.2 [4]
Appearance Expected to be a solid powder [718]
Solubility Fxpected to be poorly soluble 8]
in water
Predicted CCS (A2) [M+H]*: 134.3, [M-H]~: 129.7 [6]

Reactivity Insights: The chemical behavior of 6-lodoquinolin-4-ol is dictated by its quinolone
core and iodo-substituent.
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 lodine as a Synthetic Handle: The carbon-iodine bond is susceptible to a variety of
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-
Hartwig). This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino
groups at the 6-position, making it an invaluable building block for creating libraries of
derivatives for structure-activity relationship (SAR) studies.[3]

e Quinoline Nitrogen: The nitrogen atom in the quinoline ring imparts basic properties, allowing
for the formation of salts with various acids.[5] This can be leveraged to improve the solubility
and handling of the compound.

» Metal Chelation: The related 8-hydroxyquinoline scaffold is a well-known metal chelator.[5]
While the 4-quinolone structure is different, the presence of the carbonyl oxygen and the ring
nitrogen can facilitate coordination with certain metal ions, a property that is often linked to
the biological activity of this class of compounds.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 6-lodoquinolin-4-ol are not readily available in the
public domain, its structure allows for the confident prediction of key spectroscopic features
essential for its identification and characterization.

e Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong
absorption band for the C=0 (carbonyl) stretch of the quinolone form, typically appearing in
the 1650-1700 cm~! region. A broad absorption between 3200-3500 cm~* would indicate N-
H stretching (and potentially O-H stretching from the enol tautomer), while C-H stretching
from the aromatic ring would appear around 3000-3100 cm~1.[9][10]

e 'H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in a
solvent like DMSO-des would show distinct signals for the five aromatic protons. The protons
on the carbocyclic ring (positions 5, 7, and 8) and the heterocyclic ring (positions 2 and 3)
would appear as doublets or doublets of doublets in the aromatic region (typically 7.0-8.5
ppm). A broad singlet corresponding to the N-H proton would likely appear downfield (>10

ppm).[11]

e 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would
display nine distinct signals. The carbonyl carbon (C4) would be the most downfield signal,
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expected around 170-180 ppm. The carbon bearing the iodine (C6) would show a
characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom
effect. The remaining seven aromatic carbons would appear in the typical range of 110-150

ppm.[9]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a
molecular ion peak ([M+H]*) at m/z 271.9567, corresponding to the formula CoH7INO*.[6]
The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis Protocol: Conrad-Limpach Reaction

The most reliable and field-proven method for synthesizing the 6-iodo-4-quinolone scaffold is
the Conrad-Limpach reaction, followed by thermal cyclization. This approach offers high yields
and uses commercially available starting materials. The following protocol is adapted from the
synthesis of structurally similar compounds.[12][13]

Objective: To synthesize 6-lodoquinolin-4-ol from 4-iodoaniline and diethyl malonate.

Overall Reaction Scheme:

Step 1:
4-lodoaniline + Condensation Thermal Cyclization Saponification & Acidification e
Diethyl Malonate Diethyl (4 |odopheny\am|no)methy\enemalonale)—b((DDMherm A, ~250 QC)H (NaOH, then HCI) 6-lodoquinolin-4-ol

Click to download full resolution via product page
Caption: Synthetic workflow for 6-lodoquinolin-4-ol.
Step-by-Step Methodology:
Step 1: Synthesis of Diethyl (4-iodophenylamino)methylenemalonate

o Reagents Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark
trap, combine 4-iodoaniline (1 equivalent), diethyl malonate (1.1 equivalents), and toluene
(as solvent).

o Condensation: Heat the mixture to reflux. The reaction progress can be monitored by
observing the collection of water in the Dean-Stark trap. Continue heating until no more
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water is formed (typically 4-6 hours).

o Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced
pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate
product and can often be used in the next step without further purification.

Step 2: Thermal Cyclization and Saponification

o Cyclization: Prepare a separate flask containing a high-boiling point inert solvent, such as
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), and preheat it to
approximately 250 °C under an inert atmosphere (e.g., nitrogen).

o Addition: Add the crude intermediate from Step 1 dropwise to the hot Dowtherm A with
vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction
by Thin Layer Chromatography (TLC) for the disappearance of the intermediate.

» Hydrolysis (Saponification): After completion, cool the mixture to about 100 °C and cautiously
pour it into a solution of aqueous sodium hydroxide (e.g., 10% NaOH). Stir this two-phase
mixture vigorously while it cools to room temperature to hydrolyze the ethyl ester.

« |solation: Separate the aqueous layer. Wash the organic (Dowtherm A) layer with additional
agueous NaOH. Combine the aqueous extracts.

Step 3: Acidification and Product Collection

o Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify it with
concentrated hydrochloric acid (HCI) until the pH is approximately 5-6. The product, 6-
lodoquinolin-4-ol, will precipitate as a solid.

« Filtration: Collect the precipitated solid by vacuum filtration.

e Washing and Drying: Wash the solid cake thoroughly with cold water, followed by a small
amount of cold ethanol or isopropanol to remove residual impurities. Dry the product under
vacuum to yield the final 6-lodoquinolin-4-ol.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Discovery and Chemical
Research

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] 6-lodoquinolin-4-ol
serves as a key starting material for accessing novel compounds with potential therapeutic
value.

o Antimicrobial Agents: Fluoroquinolones, a major class of antibiotics, are based on the
quinolin-4-one structure. Modifications at various positions of the quinoline ring, including
position 6, are critical for tuning the antibacterial spectrum and potency.[1]

» Anticancer Agents: Numerous quinoline derivatives have demonstrated significant cytotoxic
activity against various cancer cell lines.[1][2] The ability to functionalize 6-lodoquinolin-4-ol
allows for the synthesis of compounds designed to inhibit specific kinases or other targets
implicated in cancer progression.

 Antiviral and Antiparasitic Drugs: The quinoline core is present in established drugs like
chloroquine (antimalarial) and elvitegravir (anti-HIV).[1][2] 6-lodoquinolin-4-ol provides a
platform for developing new agents against a range of pathogens.

* Neurodegenerative Diseases: Halogenated quinolines, such as the related compound
clioquinol (5-chloro-7-iodoquinolin-8-ol), have been investigated for their ability to chelate
metal ions and modulate pathways involved in diseases like Alzheimer's and Parkinson's.[8]
[14] This highlights the potential for iodo-quinolones in neuropharmacology.

Safety, Handling, and Storage

As a laboratory chemical, 6-lodoquinolin-4-ol must be handled with appropriate precautions.
The following safety information is derived from GHS classifications.[4]
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Hazard Class Statement Code
Skin Corrosion/Irritation Causes skin irritation H315
Serious Eye Damage/Irritation Causes serious eye irritation H319

Specific Target Organ Toxicity ] o
] May cause respiratory irritation ~ H335
(Single Exposure)

Recommended Handling Procedures:

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[15][16]

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety

goggles, and a lab coat.[17]

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.[15]

o First Aid:

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

o

Skin Contact: Immediately wash with plenty of soap and water.[15]

o

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

o

present and easy to do. Continue rinsing and seek medical advice.[15]

(¢]

Ingestion: Rinse mouth and seek immediate medical attention.[15]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away

from strong oxidizing agents and strong acids.[15][18]

Conclusion

6-lodoquinolin-4-ol is a compound of significant strategic importance for chemical synthesis
and drug discovery. Its well-defined physical and chemical properties, combined with the
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synthetic versatility afforded by the iodine substituent, make it an ideal building block for the

deve

lopment of novel, high-value molecules. The robust synthetic routes and the established

biological relevance of the quinolin-4-one scaffold ensure that 6-lodoquinolin-4-ol will continue

to be a valuable tool for researchers pushing the boundaries of science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Re

1.

2.

ferences

mdpi.com [mdpi.com]

Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of

Microbicidal Agents - PubMed [pubmed.ncbi.nim.nih.gov]

e 3.
o 4,

°
© 0] ~ » &)

e 10
e 11

e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.

6-lodoquinolin-8-amine | 5552-47-6 | Benchchem [benchchem.com]

6-lodoquinolin-4-ol | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nim.nih.gov]

. 5-lodoquinolin-8-ol|CAS 13207-63-1|For Research [benchchem.com]

. PubChemLite - 6-iodoquinolin-4-ol (C9H6INO) [pubchemlite.lcsb.uni.lu]

. nbinno.com [nbinno.com]

. Clioquinol | CO9H5CIINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

. m.youtube.com [m.youtube.com]

. youtube.com [youtube.com]

. m.youtube.com [m.youtube.com]
benchchem.com [benchchem.com]
atlantis-press.com [atlantis-press.com]
Clioquinol - Wikipedia [en.wikipedia.org]
fishersci.com [fishersci.com]
sigmaaldrich.com [sigmaaldrich.com]
fishersci.com [fishersci.com]

fishersci.com [fishersci.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1312100?utm_src=pdf-body
https://www.benchchem.com/product/b1312100?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/30/1/163
https://pubmed.ncbi.nlm.nih.gov/33023440/
https://pubmed.ncbi.nlm.nih.gov/33023440/
https://www.benchchem.com/product/B1625421
https://pubchem.ncbi.nlm.nih.gov/compound/6-Iodoquinolin-4-ol
https://www.benchchem.com/product/b080682
https://pubchemlite.lcsb.uni.lu/e/compound/5250493
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-synthesis-and-applications-of-6-iodo-4h-quinazolinone-gb
https://pubchem.ncbi.nlm.nih.gov/compound/Clioquinol
https://m.youtube.com/watch?v=u8TUJW3iGos
https://www.youtube.com/watch?v=DnntozJfUhw
https://m.youtube.com/watch?v=g_u1tR0cZHE
https://www.benchchem.com/pdf/Synthesis_of_6_Iodo_3_methylquinolin_4_amine_Application_Notes_and_Protocols.pdf
https://www.atlantis-press.com/article/25836833.pdf
https://en.wikipedia.org/wiki/Clioquinol
https://www.fishersci.com/store/msds?partNumber=AC121890100&productDescription=4-HYDROXYQUINOLINE+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/HK/pl/sds/sial/1048?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC364931000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC221141000&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Physical and chemical properties of 6-lodoquinolin-4-
ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312100#physical-and-chemical-properties-of-6-
iodoquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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